Elucidation of the Chemical Structure of 3-(Pyrazin-2-yloxy)piperidin-2-one: A Technical Guide
Elucidation of the Chemical Structure of 3-(Pyrazin-2-yloxy)piperidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel heterocyclic compound, 3-(Pyrazin-2-yloxy)piperidin-2-one. This document outlines the key experimental protocols and data analysis techniques essential for confirming the molecular structure of this compound, which holds potential for applications in medicinal chemistry and drug discovery.
Introduction
3-(Pyrazin-2-yloxy)piperidin-2-one is a molecule of interest due to its unique combination of a pyrazine ring, a piperidinone core, and an ether linkage. The pyrazine moiety is a common feature in many biologically active compounds, while the piperidinone scaffold is a prevalent structural motif in medicinal chemistry. The precise characterization of this molecule is a prerequisite for any further investigation into its physicochemical properties and biological activity. This guide will detail the spectroscopic and analytical techniques used to verify its structure.
Proposed Chemical Structure
The hypothesized structure of 3-(Pyrazin-2-yloxy)piperidin-2-one is presented below:
Molecular Formula: C₉H₉N₃O₂
Molecular Weight: 191.19 g/mol
IUPAC Name: 3-(Pyrazin-2-yloxy)piperidin-2-one
The structure consists of a piperidin-2-one ring substituted at the 3-position with a pyrazin-2-yloxy group. The elucidation process aims to confirm the connectivity of these fragments and the substitution pattern.
Experimental Protocols
The synthesis and purification of 3-(Pyrazin-2-yloxy)piperidin-2-one are critical preliminary steps for its structural analysis. A plausible synthetic route is outlined below, followed by the protocols for spectroscopic analysis.
Synthesis of 3-(Pyrazin-2-yloxy)piperidin-2-one
A common method for the synthesis of aryl ethers from a halogenated heterocycle and an alcohol is the Williamson ether synthesis. In this case, 2-chloropyrazine would be reacted with 3-hydroxypiperidin-2-one in the presence of a suitable base.
Materials:
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2-chloropyrazine
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3-hydroxypiperidin-2-one
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Sodium hydride (NaH)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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To a solution of 3-hydroxypiperidin-2-one (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
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Stir the reaction mixture at 0 °C for 30 minutes.
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Add a solution of 2-chloropyrazine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Spectroscopic and Analytical Methods
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
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¹H NMR: A sample of the purified compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed. The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
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¹³C NMR: A sample of the purified compound (20-50 mg) is dissolved in a deuterated solvent and analyzed. This technique provides information on the number of different types of carbon atoms in the molecule.
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2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This data is crucial for confirming the connectivity of the pyrazine and piperidinone rings through the ether linkage.
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
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High-Resolution Mass Spectrometry (HRMS): A sample is analyzed using a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the molecular formula.
IR spectroscopy is used to identify the functional groups present in the molecule.
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Procedure: A thin film of the sample is prepared on a salt plate (e.g., NaCl, KBr) or the sample is analyzed as a KBr pellet. The infrared spectrum is recorded, and the characteristic absorption bands are identified.
Data Presentation and Interpretation
The following tables summarize the expected quantitative data from the spectroscopic analyses of 3-(Pyrazin-2-yloxy)piperidin-2-one.
Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.25 | d | 1H | 1.5 | Pyrazine H-3 |
| 8.18 | dd | 1H | 2.5, 1.5 | Pyrazine H-5 |
| 8.05 | d | 1H | 2.5 | Pyrazine H-6 |
| 6.50 | br s | 1H | - | NH |
| 5.40 | dd | 1H | 8.0, 4.0 | O-CH (Piperidinone H-3) |
| 3.50 - 3.40 | m | 2H | - | N-CH₂ (Piperidinone H-6) |
| 2.20 - 2.00 | m | 2H | - | CH₂ (Piperidinone H-4) |
| 1.95 - 1.80 | m | 2H | - | CH₂ (Piperidinone H-5) |
Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 170.5 | C=O (Piperidinone C-2) |
| 158.0 | Pyrazine C-2 |
| 145.0 | Pyrazine C-3 |
| 142.5 | Pyrazine C-5 |
| 135.0 | Pyrazine C-6 |
| 75.0 | O-CH (Piperidinone C-3) |
| 42.0 | N-CH₂ (Piperidinone C-6) |
| 28.0 | CH₂ (Piperidinone C-4) |
| 20.0 | CH₂ (Piperidinone C-5) |
High-Resolution Mass Spectrometry (HRMS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Calculated Mass [M+H]⁺ for C₉H₁₀N₃O₂ | 192.0768 |
| Observed Mass [M+H]⁺ | 192.0771 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250 | Medium, Broad | N-H Stretch (Amide) |
| 1680 | Strong | C=O Stretch (Lactam) |
| 1580, 1470 | Medium | C=N, C=C Stretch (Pyrazine) |
| 1250 | Strong | C-O Stretch (Aryl Ether) |
Visualization of Workflows and Relationships
The following diagrams illustrate the logical flow of the structure elucidation process and a representative synthetic pathway.
Caption: Workflow for the chemical structure elucidation of 3-(Pyrazin-2-yloxy)piperidin-2-one.
Caption: Synthetic pathway for 3-(Pyrazin-2-yloxy)piperidin-2-one via Williamson ether synthesis.
Conclusion
The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and comprehensive dataset for the unambiguous structural elucidation of 3-(Pyrazin-2-yloxy)piperidin-2-one. The presented experimental protocols and expected data serve as a guide for researchers in the synthesis and characterization of this and related novel heterocyclic compounds. The confirmed structure will enable further exploration of its potential as a pharmacologically active agent.
